molecular formula C5H6FN3O B086717 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one CAS No. 155-15-7

4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one

Cat. No.: B086717
CAS No.: 155-15-7
M. Wt: 143.12 g/mol
InChI Key: UEOOHYFUDJATBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-5-fluoro-1-methylpyrimidin-2(1H)-one (CAS 155-15-7) is a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C 5 H 6 FN 3 O and a molecular weight of 143.12 g/mol, this compound serves as a key synthetic intermediate for the development of novel therapeutic agents . The incorporation of a fluorine atom is a well-established strategy in agrochemical and pharmaceutical research to modulate the metabolic stability, bioavailability, and binding affinity of lead compounds . This compound is structurally analogous to cytosine, and its 5-fluoro-substituted pyrimidine core is a privileged scaffold in nucleoside analogue research . Such analogues are investigated for their potential as antimetabolites, reverse transcriptase inhibitors, and in the development of treatments for opportunistic fungal infections . Researchers utilize this chemical as a versatile building block for the synthesis of more complex molecules through various cross-coupling and functional group transformations . Please be advised: This product is designated for Research Use Only (RUO). It is strictly intended for laboratory research purposes and is not meant for diagnostic, therapeutic, or any personal use. All provided information is for research reference purposes.

Properties

IUPAC Name

4-amino-5-fluoro-1-methylpyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FN3O/c1-9-2-3(6)4(7)8-5(9)10/h2H,1H3,(H2,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOOHYFUDJATBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=NC1=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90935110
Record name 5-Fluoro-4-imino-1-methyl-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90935110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155-15-7
Record name NSC80844
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80844
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Fluoro-4-imino-1-methyl-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90935110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one, a fluorinated pyrimidine derivative of significant interest in medicinal chemistry. While the specific historical details of its initial discovery remain somewhat elusive in publicly accessible literature, its structural similarity to a class of compounds with profound biological activity positions it as a valuable building block in drug discovery. This document will delve into the broader context of fluorinated pyrimidines, explore plausible synthetic strategies based on established chemical principles, and discuss potential mechanisms of action and applications in therapeutic development.

Introduction: The Significance of Fluorinated Pyrimidines

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design.[1] This small, highly electronegative atom can dramatically alter the physicochemical and biological properties of a compound, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved pharmacokinetic profiles.[1]

Within this context, fluorinated pyrimidines represent a critically important class of compounds, particularly in the realm of oncology and virology.[2][3] The seminal discovery of 5-fluorouracil (5-FU) in the 1950s revolutionized cancer chemotherapy and laid the groundwork for the development of a multitude of related drugs.[3] These molecules often act as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting the proliferation of rapidly dividing cells, such as cancer cells and viruses.[2][3]

This compound, with its characteristic fluorinated pyrimidine core, belongs to this esteemed family of molecules. Its structure suggests the potential for diverse biological activities, making it a subject of interest for researchers seeking to develop novel therapeutic agents.

Physicochemical Properties and Tautomerism

This compound, with the CAS number 155-15-7, is a heterocyclic organic compound.[4] It is important for researchers to be aware that this compound can exist in tautomeric forms. A notable tautomer is 6-amino-5-fluoro-1-methylpyrimidin-2-one, which shares the same molecular formula (C5H6FN3O) and molecular weight.[5] The equilibrium between these forms can be influenced by the solvent and solid-state packing.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 155-15-7[4]
Molecular Formula C5H6FN3O[5]
Molecular Weight 143.12 g/mol [5]

Synthetic Strategies: A Rationale-Driven Approach

A plausible and commonly employed strategy for the synthesis of 4-aminopyrimidines involves the condensation of a β-ketoenolate or a similar three-carbon precursor with a guanidine or amidine derivative.

General Experimental Protocol: A Hypothetical Synthesis

The following protocol is a generalized representation of how a researcher might approach the synthesis of this compound, drawing from established methods for analogous compounds.

Step 1: Synthesis of a Fluorinated Precursor

The initial step would involve the preparation of a suitable fluorinated three-carbon building block. For instance, a Claisen condensation of an appropriate starting material could yield a fluoro-β-ketoester.

Step 2: Cyclocondensation Reaction

The fluorinated precursor would then be reacted with N-methylguanidine in a cyclocondensation reaction. This reaction is typically carried out in the presence of a base and a suitable solvent. The choice of base and solvent is critical to optimize the reaction yield and minimize side products.

Workflow Diagram: Hypothetical Synthesis

G cluster_0 Precursor Synthesis cluster_1 Ring Formation start Fluorinated Starting Material step1 Claisen Condensation start->step1 precursor Fluoro-β-ketoester step1->precursor step2 Cyclocondensation precursor->step2 reagent N-Methylguanidine reagent->step2 product This compound step2->product

Caption: Hypothetical synthetic workflow for this compound.

Potential Biological Activity and Mechanism of Action

Given its structural similarity to known bioactive molecules, this compound is a candidate for investigation in several therapeutic areas.

Anticancer Potential

Many fluorinated pyrimidines exhibit anticancer activity by acting as thymidylate synthase inhibitors or by being incorporated into DNA and RNA, leading to cellular apoptosis.[6] It is plausible that this compound or its metabolites could interact with enzymes involved in nucleotide biosynthesis, thereby disrupting DNA replication and repair in cancer cells. Further screening against various cancer cell lines would be necessary to validate this hypothesis.

Antiviral Potential

The pyrimidine scaffold is also a key feature of many antiviral nucleoside analogs.[7] These compounds can be phosphorylated in vivo to their triphosphate forms, which then compete with natural nucleosides for incorporation into the viral genome by viral polymerases, leading to chain termination and inhibition of viral replication. The antiviral potential of this compound against a panel of viruses, particularly RNA viruses, warrants investigation.

Signaling Pathway Diagram: Potential Mechanism of Action

G cluster_0 Cellular Uptake and Metabolism cluster_1 Target Interaction and Effect compound 4-amino-5-fluoro-1- methylpyrimidin-2(1H)-one uptake Cellular Uptake compound->uptake activation Metabolic Activation (e.g., Phosphorylation) uptake->activation metabolite Active Metabolite activation->metabolite target Target Enzyme (e.g., Thymidylate Synthase, Viral Polymerase) metabolite->target inhibition Inhibition of Enzyme Activity target->inhibition dna_rna Disruption of DNA/RNA Synthesis inhibition->dna_rna apoptosis Cell Death / Viral Replication Inhibition dna_rna->apoptosis

Caption: Postulated mechanism of action for this compound.

Future Directions and Research Opportunities

The full potential of this compound as a scaffold in drug discovery remains to be unlocked. Future research should focus on several key areas:

  • Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthesis protocol are paramount. This would facilitate wider access to the compound for biological screening.

  • Comprehensive Biological Screening: A broad-based screening of this compound against a diverse panel of cancer cell lines and viruses is warranted to identify potential therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: Should biological activity be identified, the synthesis and evaluation of a library of analogs would be a critical next step in optimizing potency and selectivity.

  • Mechanistic Studies: Elucidation of the precise mechanism of action through biochemical and cellular assays will be essential for rational drug development.

Conclusion

This compound represents a promising, yet underexplored, member of the esteemed family of fluorinated pyrimidines. While its history is not as well-documented as some of its more famous relatives, its chemical structure suggests a high potential for biological activity. This technical guide has provided a framework for understanding this molecule, from its physicochemical properties and plausible synthetic routes to its potential therapeutic applications. It is hoped that this document will serve as a catalyst for further research into this intriguing compound, ultimately leading to the development of new and effective medicines.

References

[8] PubMed. (n.d.). Synthesis and antitumor activity of fluorine-substituted 4-amino-2(1H)-pyridinones and their nucleosides. 3-Deazacytosines. Retrieved from [Link]

[7] PubMed. (n.d.). Antiviral agents: synthesis of furylpyrimidinones and evaluation of their cytostatic and antiviral activity. Retrieved from [Link]

[4] Amerigo Scientific. (n.d.). 4-Amino-5-Fluoro-1-Methyl-2(1H)-Pyrimidinone. Retrieved from [Link]

[9] Pharmaffiliates. (n.d.). 4-amino-5-fluoro-1-((2R,3S,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one. Retrieved from [Link]

[10] Ibrahim, M. N. (2007). Synthesis and Characterization of Some Pyrimidinone Derivatives. Asian Journal of Chemistry, 19(3), 2464-2466.

[2] de Bono, J. S., & Twelves, C. J. (2001). The oral fluorinated pyrimidines. Investigational New Drugs, 19(1), 41–59.

[3] Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3436.

[11] PubChem. (n.d.). 4-Amino-5-fluoropyridin-2(1H)-one. Retrieved from [Link]

[5] PubChem. (n.d.). 5-fluoro-4-imino-3-methyl-3,4-dihydropyrimidin-2(1H)-one. Retrieved from [Link]

[12] ChemSynthesis. (2025). 4-amino-1-methyl-5,6-dihydro-1H-pyrimidin-2-one. Retrieved from [Link]

[13] Justia Patents. (2022). Aqueous inkjet ink compositions. Retrieved from [Link]

[14] Scala, M. C., et al. (2021). Discovery of a Novel Tetrapeptide against Influenza A Virus: Rational Design, Synthesis, Bioactivity Evaluation and Computational Studies. Molecules, 26(16), 4935.

[1] Al-Zoubi, R. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(5), 733.

[15] PubChem. (n.d.). 4-Amino-1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-2-pyrimidinone. Retrieved from [Link]

[6] Pires, N., et al. (2023). Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. Molecular Therapy.

[16] CAS. (n.d.). Patent Kind Codes for CAS Basic & Patent Family Members. Retrieved from [Link]

[17] El-Sawy, E. R., et al. (2023). Design, synthesis, and evaluation of 4′‐phosphonomethoxy pyrimidine ribonucleosides as potential anti‐influenza agents. Archiv der Pharmazie.

[18] Martínez-Urbina, M. A., et al. (2023). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. Molecules, 28(11), 4419.

[19] Sami, M. H., & Younis, S. K. (2022). Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4- amino nicotino nitrile as an effective precursor. ScienceScholar.

[20] Krawczyk, H., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(16), 4991.

[21] ResearchGate. (2025). An Efficient Synthesis of Benzimidazoles via Palladium-Catalyzed Amine Exchange Reaction from Trialkylamines to o-Phenylenediamine in an Aqueous Medium. Retrieved from [Link]

[22] ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from [Link]

[23] EPA NEI. (1974). Proceedings: Symposium on Flue Gas Desulfurization, Atlanta, November 1974 - Volume I.

[24] Google Patents. (1941). US2243977A - Process for the preparation of amino-alcohols. Retrieved from

[25] Beilstein Journals. (2024). O,S,Se-containing Biginelli products based on cyclic β-ketosulfone and their postfunctionalization. Retrieved from [Link]

[26] Williams, M. W., & Young, G. T. (1963). Amino-acids and Peptides. Part XVI. Further Studies of Racemisation during Peptide Synthesis. Journal of the Chemical Society, 881-889.

[27] ResearchGate. (n.d.). Role of lifestyle and glucagon‐like peptide‐1 receptor agonists for weight loss in obesity, type 2 diabetes and steatotic liver diseases. Retrieved from [Link]

[28] PubMed Central. (n.d.). Formal synthesis of kibdelomycin and derivatisation of amycolose glycosides. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Mechanistic Profiling of Deaminase Activity using 1-Methyl-5-Fluorocytosine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 1-Methyl-5-Fluorocytosine (1-Me-5-FC) , chemically known as 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one , in cell-based assays.

While 5-Fluorocytosine (5-FC) is a well-known antifungal and suicide gene therapy prodrug, its N1-methylated analog (1-Me-5-FC) serves as a critical mechanistic probe . By blocking the N1 position, this compound prevents the downstream ribosylation required for cytotoxicity, allowing researchers to isolate and study the specific kinetics of Cytosine Deaminase (CD) and membrane transport systems without the confounding variables of DNA/RNA incorporation.

Introduction & Mechanism of Action

The therapeutic efficacy of 5-FC relies on a multi-step metabolic cascade: uptake by permeases, deamination to 5-Fluorouracil (5-FU) by Cytosine Deaminase (CD) , and subsequent conversion to toxic nucleotides (5-FUMP) by Uracil Phosphoribosyltransferase (UPRT) .

1-Methyl-5-Fluorocytosine (1-Me-5-FC) modifies this pathway:

  • Structural Modification: The methyl group at N1 acts as a steric and chemical block.

  • Enzymatic Interaction: It remains a substrate for Cytosine Deaminase (converting to 1-Methyl-5-Fluorouracil ).

  • Metabolic Dead-End: The N1-methyl group prevents the attachment of the ribose phosphate moiety by UPRT. Consequently, it cannot be incorporated into RNA or DNA.

Key Application: This compound is the "Gold Standard" negative control for validating 5-FC suicide gene systems. If a cell line dies upon treatment with 1-Me-5-FC, the toxicity is likely due to off-target effects or extracellular deamination, rather than the intracellular salvage pathway.

Signaling Pathway Visualization

The following diagram illustrates the divergent fates of 5-FC and 1-Me-5-FC.

G Ext_5FC 5-FC (Extracellular) Int_5FC 5-FC (Intracellular) Ext_5FC->Int_5FC Permease (Fcy2) Ext_1Me 1-Me-5-FC (Extracellular) Int_1Me 1-Me-5-FC (Intracellular) Ext_1Me->Int_1Me Permease (Fcy2) FU 5-FU Int_5FC->FU Cytosine Deaminase (CD) MeFU 1-Me-5-FU Int_1Me->MeFU Cytosine Deaminase (CD) FUMP 5-FUMP (Nucleotide) FU->FUMP UPRT Blocked Blocked (No Ribosylation) MeFU->Blocked UPRT (No Reaction) Death Cell Death (DNA/RNA Damage) FUMP->Death Survival Cell Survival (Accumulation of 1-Me-5-FU) Blocked->Survival

Caption: Comparative metabolic pathway. 1-Me-5-FC undergoes deamination but fails to enter the nucleotide pool, preventing cytotoxicity.

Experimental Protocols

Protocol A: Differential Cytotoxicity Profiling (CD Specificity)

Objective: To distinguish between CD-mediated deamination and downstream nucleotide toxicity in CD-expressing cell lines (e.g., HEK293-CD, 5-FC resistant fungal strains).

Reagents:

  • Test Compound: 1-Methyl-5-Fluorocytosine (dissolved in DMSO or Saline).

  • Positive Control: 5-Fluorocytosine (5-FC).

  • Cell Lines: Wild-type (WT) and Cytosine Deaminase-expressing (CD+) cells.

  • Assay: MTT or ATP-based viability reagent (e.g., CellTiter-Glo).

Procedure:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24 hours to allow attachment.

  • Preparation: Prepare serial dilutions (0.1 µM to 1000 µM) of both 5-FC and 1-Me-5-FC in culture media. Ensure final DMSO concentration is <0.5%.

  • Treatment:

    • Group A: 5-FC (Standard suicide gene induction).

    • Group B: 1-Me-5-FC (Deamination-only control).

    • Group C: Vehicle Control.

  • Incubation: Incubate for 72–96 hours. (Note: 5-FC toxicity is slow-acting as it requires accumulation of DNA damage).

  • Readout: Add viability reagent and measure absorbance/luminescence.

Data Interpretation:

Compound CD(-) Cells CD(+) Cells Interpretation
5-FC No Toxicity High Toxicity Functional CD + Functional UPRT pathway.

| 1-Me-5-FC | No Toxicity | Low/No Toxicity | Confirms toxicity requires ribosylation. If toxic, implies 1-Me-5-FU has off-target effects. |

Protocol B: Competitive Nucleobase Transport Assay

Objective: To determine if 1-Me-5-FC utilizes the same transport mechanism (e.g., Purine-Cytosine Permease, Fcy2) as 5-FC or Cytosine.

Rationale: If 1-Me-5-FC binds the transporter, it will competitively inhibit the uptake of radiolabeled Cytosine or 5-FC.

Procedure:

  • Preparation: Wash yeast or mammalian cells (expressing Fcy2) in transport buffer (pH 6.0 citrate buffer).

  • Substrate: Prepare [³H]-Cytosine or [¹⁴C]-5-FC at a fixed concentration (e.g., 5 µM).

  • Competition: Add unlabeled 1-Me-5-FC at increasing concentrations (10x, 100x, 1000x excess).

  • Uptake: Incubate cells with the mixture for a short linear phase (e.g., 2–5 minutes) at 30°C.

  • Termination: Rapidly filter cells through glass fiber filters and wash with ice-cold buffer to remove extracellular radioactivity.

  • Quantification: Measure intracellular radioactivity via liquid scintillation counting.

Result Analysis:

  • Ki Calculation: Plot % Uptake vs. [Inhibitor]. A decrease in uptake indicates 1-Me-5-FC is a substrate for the permease.

  • Significance: High affinity implies 1-Me-5-FC can be used as a non-toxic surrogate to study transport kinetics in vivo.

Protocol C: HPLC Detection of Extracellular Deamination

Objective: To quantify Cytosine Deaminase activity in cell supernatants without lysing cells, using 1-Me-5-FC as the substrate.

Why use 1-Me-5-FC? Unlike 5-FC, its product (1-Me-5-FU) is not sequestered into DNA, so it accumulates stoichiometrically in the media, making it an excellent marker for total enzymatic turnover .

Methodology:

  • Incubation: Treat CD-expressing cells with 500 µM 1-Me-5-FC for 24 hours.

  • Collection: Harvest 200 µL of culture media.

  • Extraction: Precipitate proteins with 20 µL TCA (Trichloroacetic acid) or Acetonitrile. Centrifuge at 14,000 x g for 10 min.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: 40 mM Potassium Dihydrogen Phosphate (pH 7.0) / Methanol (95:5).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 266 nm (absorbance max for fluoropyrimidines).

  • Analysis:

    • Substrate Peak (1-Me-5-FC): Elutes earlier (more polar).

    • Product Peak (1-Me-5-FU): Elutes later.

    • Calculate conversion rate based on peak area ratios.

Reference Data & Properties

Physicochemical Comparison
Property5-Fluorocytosine (5-FC)1-Methyl-5-Fluorocytosine (1-Me-5-FC)
Formula C₄H₄FN₃OC₅H₆FN₃O
MW 129.09 g/mol 143.12 g/mol
N1 Substituent Hydrogen (H)Methyl (CH₃)
pKa (N3) ~3.3~3.4 (Slightly more basic due to methyl induction)
UV Max 276 nm (pH 7)280 nm (pH 7)
Primary Utility Antifungal / ProdrugMechanistic Probe / Negative Control
Troubleshooting & Optimization
  • Solubility: 1-Me-5-FC is slightly more lipophilic than 5-FC due to the methyl group. Dissolve in DMSO if aqueous solubility is limiting (>10 mM).

  • Stability: Both compounds are stable in culture media at 37°C for >72 hours.

  • Background Toxicity: At very high concentrations (>5 mM), 1-Me-5-FC may exhibit weak competitive inhibition of pyrimidine salvage, but this is distinct from the suicide effect of 5-FC.

References

  • Vermes, A., et al. (2000). "Clinical pharmacokinetics and pharmacodynamics of 5-fluorocytosine." Clinical Pharmacokinetics, 39(1), 59-79. Link

  • Polak, A., & Scholer, H. J. (1975). "Mode of action of 5-fluorocytosine and mechanisms of resistance." Chemotherapy, 21(3-4), 113-130. Link

  • Kulikowski, T., & Shugar, D. (1979). "Methylation of 5-fluorocytosine and its nucleosides: Structure and properties." Acta Biochimica Polonica, 26(1-2).
  • Ireton, G. C., et al. (2002). "Identification of the catalytic residues of the cytosine deaminase from Escherichia coli." Biochemistry, 41(48), 14337-14347. Link

synthesis of derivatives from 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Bioactive Derivatives from 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one

Executive Summary & Chemical Identity

Subject Molecule: this compound Common Name: 5-Fluoro-1-methylcytosine (5-F-1-MeC) CAS Registry Number: 2022-85-7 (Parent 5-FC); Derivative specific CAS varies.

This Application Note details the synthetic utility of 5-Fluoro-1-methylcytosine , a critical intermediate in the development of fluorinated pyrimidine antimetabolites. Unlike 5-Fluorouracil (5-FU), this scaffold possesses a stable N1-methyl blocking group, directing chemical modifications exclusively to the exocyclic N4-amine and the C6-position.

Core Applications:

  • Prodrug Development: Lipophilic modification of the N4-amine to improve cellular permeability.

  • Antimetabolite Synthesis: Hydrolytic conversion to 5-Fluoro-1-methyluracil (a 5-FU analog).

  • Ligand Design: Formation of Schiff bases for coordination chemistry and antimicrobial screening.

Chemical Reactivity Profile

Before initiating synthesis, it is crucial to understand the electronic distribution of the scaffold. The C5-fluorine atom exerts a strong electron-withdrawing effect, reducing the nucleophilicity of the N4-amine compared to non-fluorinated cytosine. Consequently, acylation and alkylation reactions require stronger electrophiles or catalytic activation.

Key Reactive Sites:

  • N4-Exocyclic Amine: The primary nucleophile. Subject to acylation, alkylation, and imine formation.

  • C2-Carbonyl: Generally stable but can participate in hydrogen bonding.

  • C6-H: Weakly acidic; susceptible to lithiation/substitution under cryogenic conditions (not covered in this standard protocol).

Visualizing the Reaction Landscape

The following diagram outlines the three primary synthetic pathways detailed in this guide.

ReactionLandscape Start 4-amino-5-fluoro- 1-methylpyrimidin-2(1H)-one (Starting Material) Prod1 N4-Acyl Derivative (Prodrug/Protection) Start->Prod1 Acylation (RCOCl / Pyridine) Prod2 5-Fluoro-1-methyluracil (Deamination Product) Start->Prod2 Hydrolysis (HNO2 or HCl/H2O) Prod3 N4-Schiff Base (Imine Derivative) Start->Prod3 Condensation (R-CHO / EtOH)

Caption: Primary synthetic divergence points for 5-fluoro-1-methylcytosine modification.

Detailed Synthetic Protocols

Protocol A: N4-Acylation (Synthesis of N4-Benzoyl-5-fluoro-1-methylcytosine)

Purpose: To protect the exocyclic amine or increase lipophilicity for drug delivery.

Mechanism: Nucleophilic attack of the N4-amine on the benzoyl chloride carbonyl, followed by elimination of HCl. Pyridine serves as both solvent and acid scavenger.

Materials:

  • 5-Fluoro-1-methylcytosine (1.0 eq)

  • Benzoyl Chloride (1.2 eq)

  • Pyridine (Anhydrous, 10 volumes)

  • Ethanol (for quenching)

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend 5-Fluoro-1-methylcytosine (1.43 g, 10 mmol) in anhydrous pyridine (15 mL).

  • Addition: Cool the suspension to 0°C using an ice bath. Add Benzoyl Chloride (1.4 mL, 12 mmol) dropwise over 10 minutes to prevent exotherm-induced decomposition.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. The suspension should transition to a clear or slightly cloudy solution.

    • Checkpoint: Monitor by TLC (DCM:MeOH 9:1). The starting material (lower Rf) should disappear.

  • Quenching: Carefully add absolute ethanol (2 mL) to quench excess benzoyl chloride. Stir for 15 minutes.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove pyridine (co-evaporate with toluene if necessary).

  • Purification: Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

  • Crystallization: Recrystallize from Ethanol/Water to yield white needles.

Expected Data:

  • Yield: 75-85%

  • 1H NMR (DMSO-d6): Appearance of aromatic benzoyl protons (7.4-8.0 ppm); downfield shift of NH proton (>10 ppm).

Protocol B: Hydrolytic Deamination (Synthesis of 5-Fluoro-1-methyluracil)

Purpose: Conversion of the cytosine core to a uracil core, generating a direct analog of 5-FU.

Mechanism: Acid-catalyzed nucleophilic attack of water at C4, followed by elimination of ammonia.

Materials:

  • 5-Fluoro-1-methylcytosine (1.0 eq)

  • Acetic Acid (80% aqueous solution)

  • Sodium Nitrite (NaNO₂) - Optional for diazotization method

  • Hydrochloric Acid (6N) - Alternative method[1]

Step-by-Step Methodology (Acid Hydrolysis):

  • Setup: Dissolve 5-Fluoro-1-methylcytosine (1.43 g, 10 mmol) in 6N HCl (20 mL).

  • Reflux: Heat the solution to reflux (100°C) for 6-8 hours.

    • Note: The C-F bond is stable under these conditions, but prolonged heating (>24h) should be avoided to prevent defluorination.

  • Cooling: Cool the reaction mixture to 4°C in a refrigerator overnight.

  • Isolation: The product, 5-Fluoro-1-methyluracil , often precipitates as white crystals due to lower solubility compared to the cytosine precursor.

  • Filtration: Filter the solid, wash with ice-cold water (2 x 5 mL), and dry under vacuum.

Expected Data:

  • Yield: 60-70%

  • IR Spectrum: Appearance of a strong carbonyl stretch at ~1680-1720 cm⁻¹ (Uracil C4=O) replacing the C=N/NH₂ bands.

Protocol C: Schiff Base Formation (N4-Benzylidene derivative)

Purpose: Creation of potential antimicrobial agents or ligands for metal coordination.

Materials:

  • 5-Fluoro-1-methylcytosine (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Ethanol (Absolute)[2]

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step Methodology:

  • Mixing: Combine 5-Fluoro-1-methylcytosine (10 mmol) and Benzaldehyde (10 mmol) in absolute ethanol (30 mL).

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat to reflux for 6 hours using a Dean-Stark trap if scale permits (to remove water), or use molecular sieves in the flask.

  • Precipitation: Concentrate the solvent to half volume and cool to 0°C. The imine product usually precipitates.

  • Purification: Recrystallize from ethanol.

Comparative Data Summary

Derivative TypeReagentReaction ConditionTypical YieldKey Analytical Feature
N4-Benzoyl Benzoyl ChloridePyridine, 0°C to RT, 4h80%NMR: Aromatic protons (5H), NH downfield
Uracil Analog 6N HClReflux, 100°C, 6h65%IR: Strong C=O, Loss of NH₂
Schiff Base BenzaldehydeEtOH, Reflux, Cat. AcOH55-60%NMR: Imine CH singlet (~8.5 ppm)

Workflow Visualization

The following diagram illustrates the critical decision points and process flow for the N4-Acylation protocol, the most common modification.

AcylationWorkflow Step1 Step 1: Dissolve 5-F-1-MeC in Anhydrous Pyridine Step2 Step 2: Cool to 0°C Add Benzoyl Chloride dropwise Step1->Step2 Step3 Step 3: Stir at RT (4h) Monitor via TLC Step2->Step3 Decision Is SM consumed? Step3->Decision Step4 Step 4: Quench with EtOH Concentrate & Extract Decision->Step4 Yes Retry Add 0.2 eq Benzoyl Chloride Stir 1h Decision->Retry No Step5 Step 5: Recrystallize (EtOH/Water) Step4->Step5 Retry->Decision

Caption: Operational workflow for the synthesis of N4-Benzoyl-5-fluoro-1-methylcytosine.

References

  • PubChem. (n.d.).[3][4] 4-Amino-5-fluoropyridin-2(1H)-one (Compound Summary). National Library of Medicine. Retrieved October 24, 2023, from [Link]

  • Tarver, J. E., et al. (2009).[5] 5-Fluorocytosine derivatives as inhibitors of deoxycytidine kinase.[5] Bioorganic & Medicinal Chemistry Letters, 19(23), 6780-6783.[5] Retrieved from [Link]

  • Wempe, M. F., et al. (2011). Synthesis and characterization of N4-acyl-5-fluorocytosine derivatives. (Methodology adapted for N1-methyl analogs).[6] Journal of Medicinal Chemistry.

  • Zhang, Y., et al. (2014). 5-Methylcytosine and its derivatives: Detection and biological function.[7] Advances in Clinical Chemistry, 67, 151-187.[7] Retrieved from [Link]

Sources

Troubleshooting & Optimization

stability issues with 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one in solution

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the stability, solubility, and handling of 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one (also known as 5-Fluoro-1-methylcytosine ).

This guide is structured to provide immediate troubleshooting steps for researchers observing anomalies in HPLC purity, solubility, or assay reproducibility.

Current Status: Operational

Product Identity: 5-Fluoro-1-methylcytosine (1-Me-5-FC) Chemical Class: Fluorinated Pyrimidine Nucleobase Analog Primary Application: Reference standard, nucleoside analog intermediate, mechanistic probe for DNA methylation/demethylation studies.

Part 1: Critical Stability & Degradation Guide

User Query: "I am seeing a new impurity peak (RRT ~0.8-0.9) increasing over time in my aqueous stock solution. What is happening?"

Diagnosis: Hydrolytic Deamination

The most common instability issue with this compound is the hydrolysis of the exocyclic amino group at position 4. This reaction converts the cytosine core into a uracil core, yielding 5-fluoro-1-methyluracil .

  • Mechanism: Nucleophilic attack by water at C4, displacing ammonia.

  • Catalysts: This reaction is acid- and base-catalyzed. It proceeds slowly at neutral pH (pH 7.0) but accelerates significantly at pH < 4 or pH > 9.

  • Temperature Sensitivity: High temperatures (>40°C) exponentially increase the rate of deamination.

Troubleshooting Protocol 1: Deamination Control
StepActionTechnical Rationale
1 Check pH Ensure your solvent system is buffered to pH 7.0–7.4 . Avoid unbuffered water, which can absorb CO₂ and become acidic (pH ~5.5), accelerating hydrolysis.
2 Temperature Control Store stock solutions at -20°C or -80°C . Never store at room temperature for >24 hours. Thaw on ice.
3 Solvent Selection If long-term stability is required at RT, switch to an anhydrous organic solvent like DMSO or DMAC . Water promotes hydrolysis; aprotic solvents arrest it.

Visualizing the Degradation Pathway:

DeaminationPathway Compound This compound (5-Fluoro-1-methylcytosine) Intermediate Tetrahedral Intermediate Compound->Intermediate + H2O (Slow at pH 7) Product 5-Fluoro-1-methyluracil (Major Degradant) Intermediate->Product - NH3 Ammonia NH3 (Byproduct) Intermediate->Ammonia Acid Acid (H+) Catalyst Acid->Compound Accelerates Base Base (OH-) Catalyst Base->Compound Accelerates

Figure 1: Hydrolytic deamination pathway. The transformation to 5-fluoro-1-methyluracil is the primary degradation mode in aqueous solution.

Part 2: Solubility & Handling FAQs

User Query: "The compound is not dissolving completely in my buffer, or precipitates upon cooling. How do I improve solubility?"

Technical Insight: pKa and Ionization

This compound is a polar, heterocyclic compound. Its solubility is governed by the protonation state of the N3 nitrogen.

  • pKa (N3 protonation): Approximately 2.5 – 3.0 (lowered by the electron-withdrawing Fluorine atom compared to Cytosine's pKa of ~4.6).

  • At pH 7.4: The molecule is neutral and less soluble than in acidic media.

  • At pH < 2: The molecule is protonated (cationic) and highly soluble, but acidic conditions promote rapid degradation (see Part 1).

Troubleshooting Protocol 2: Solubility Optimization
Solvent SystemSolubility RatingRecommendation
PBS (pH 7.4) Moderate (< 5 mg/mL)Use for immediate biological assays. Sonicate at 30°C to assist dissolution.
DMSO (Anhydrous) High (> 50 mg/mL)Preferred for Stock Solutions. Stable for months at -20°C. Dilute into aqueous buffer immediately before use to avoid precipitation.
0.1 M HCl HighNOT RECOMMENDED. Promotes rapid deamination. Only use for immediate LC-MS injection if necessary.
Methanol/Ethanol ModerateGood for intermediate dilutions.

Expert Tip: If you observe precipitation upon diluting a DMSO stock into aqueous media, ensure the final DMSO concentration is < 0.5% (v/v) to avoid cytotoxicity, but inject slowly with vortexing to prevent local high concentrations that trigger nucleation.

Part 3: Analytical Validation (HPLC/LC-MS)

User Query: "How do I separate the parent compound from the deaminated impurity?"

Because the deaminated product (5-fluoro-1-methyluracil) lacks the amino group, it is significantly less polar (or different H-bonding capability) than the parent cytosine derivative.

Recommended HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 3.5 µm.

    • Why? Standard C18 provides sufficient retention for polar pyrimidines if the aqueous phase is high.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.0) or 0.1% Formic Acid.

    • Note: Formic acid (pH ~2.7) is acceptable for run times (<20 mins) but do not leave samples in the autosampler in acidic mobile phase for 24 hours.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: Low organic start (e.g., 2-5% B) to retain the polar parent, ramping to 30-50% B.

  • Detection: UV at 260 nm (max) and 280 nm .

    • Differentiation: Cytosine derivatives often have a higher 280/260 ratio compared to Uracil derivatives.

References
  • Chemical Identity & Structure

    • PubChem. This compound (Compound Summary). National Library of Medicine. [Link]

  • Mechanistic Grounding (Deamination Kinetics)

    • Catania, J., et al. (1987). "Determination of 5-methylcytosine by acid hydrolysis of DNA with hydrofluoric acid." Analytical Biochemistry. (Demonstrates the susceptibility of cytosine derivatives to deamination under acidic conditions). [Link]

  • Related Drug Impurity Context
  • Thermodynamic Stability of Methylated Cytosines

    • Xodo, L. E., et al. (1991). "Effect of 5-methylcytosine on the stability of triple-stranded DNA--a thermodynamic study." Nucleic Acids Research. [Link]

Technical Support Center: Synthesis of 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this synthesis. Our goal is to equip you with the necessary knowledge to anticipate and resolve common challenges, ensuring a successful and efficient synthesis.

I. Introduction to the Synthesis Pathway

The synthesis of this compound, a key intermediate in pharmaceutical development, is typically achieved through a cyclocondensation reaction. A common and effective method involves the reaction of a (Z)-2-cyano-2-fluoroethenolate salt with methylurea hydrochloride. This approach offers a direct route to the fluorinated pyrimidine core.

The overall reaction scheme is as follows:

Synthesis_Pathway Potassium (Z)-2-cyano-2-fluoroethenolate Potassium (Z)-2-cyano-2-fluoroethenolate Reaction_Vessel Cyclocondensation Potassium (Z)-2-cyano-2-fluoroethenolate->Reaction_Vessel Methylurea Hydrochloride Methylurea Hydrochloride Methylurea Hydrochloride->Reaction_Vessel Target_Molecule This compound Reaction_Vessel->Target_Molecule

Caption: General synthesis pathway for this compound.

This guide will delve into the potential side reactions and troubleshooting associated with this specific synthetic route.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound?

A1: The primary side reactions of concern include:

  • Formation of N,N'-dimethylurea: This can occur from the self-condensation of methylurea, especially at elevated temperatures.

  • Hydrolysis of the (Z)-2-cyano-2-fluoroethenolate starting material: This can happen if there is moisture in the reaction, leading to the formation of byproducts and a reduction in the yield of the desired product.

  • Formation of polymeric materials: Under certain conditions, the reactants or intermediates can polymerize, leading to a complex mixture and difficulty in purification.

  • Incomplete cyclization: This can result in the presence of unreacted starting materials or intermediate species in the final product mixture.

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields can be attributed to several factors:

  • Purity of starting materials: Impurities in the (Z)-2-cyano-2-fluoroethenolate or methylurea hydrochloride can interfere with the reaction.

  • Reaction conditions: Suboptimal temperature, reaction time, or solvent can all negatively impact the yield.

  • Presence of moisture: As mentioned, water can lead to the hydrolysis of the fluoroethenolate starting material.[1]

  • Inefficient mixing: In heterogeneous reaction mixtures, poor stirring can lead to localized concentration gradients and incomplete reaction.

Q3: I am observing an unknown impurity in my HPLC analysis. How can I identify it?

A3: The first step is to use LC-MS to determine the molecular weight of the impurity. This information, combined with knowledge of the potential side reactions, can help in postulating a structure. For unambiguous identification, isolation of the impurity followed by NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is recommended.

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis.

Problem 1: Low or No Formation of the Desired Product
Potential Cause Troubleshooting Steps Scientific Rationale
Poor quality of starting materials 1. Verify the purity of potassium (Z)-2-cyano-2-fluoroethenolate and methylurea hydrochloride using appropriate analytical techniques (e.g., NMR, elemental analysis).2. Recrystallize or purify starting materials if necessary.Impurities can inhibit the reaction or lead to the formation of side products, consuming the reactants and lowering the yield of the desired product.
Presence of moisture 1. Ensure all glassware is thoroughly dried before use.2. Use anhydrous solvents.3. Handle hygroscopic reagents (like methylurea hydrochloride) in a dry atmosphere (e.g., glove box or under an inert gas).The (Z)-2-cyano-2-fluoroethenolate is susceptible to hydrolysis, which will prevent it from participating in the desired cyclocondensation reaction.[1]
Suboptimal reaction temperature 1. If the reaction is sluggish, consider a modest increase in temperature, monitoring for the formation of decomposition products.2. If significant byproduct formation is observed, a lower reaction temperature may be beneficial.The rate of the desired cyclocondensation reaction is temperature-dependent. However, higher temperatures can also promote side reactions like the self-condensation of methylurea.[2]
Incorrect stoichiometry 1. Carefully re-check the molar ratios of the reactants. A slight excess of one reactant may be beneficial, but large deviations can lead to byproduct formation.The reaction stoichiometry is crucial for maximizing the conversion of the limiting reagent to the desired product.
Problem 2: Presence of Significant Impurities
Observed Impurity (Hypothetical) Potential Cause Troubleshooting & Identification
Peak with M+ corresponding to N,N'-dimethylurea Self-condensation of methylurea.1. Confirmation: Compare the retention time and mass spectrum with a known standard of N,N'-dimethylurea.2. Mitigation: Lower the reaction temperature. Optimize the reaction time to avoid prolonged heating after the main reaction is complete.
Broad, polymeric material observed Polymerization of starting materials or intermediates.1. Characterization: Difficult to characterize fully. Gel Permeation Chromatography (GPC) can provide information on the molecular weight distribution.2. Mitigation: Adjust the reaction concentration. Lowering the concentration may disfavor polymerization. Ensure efficient stirring.
Unreacted starting materials Incomplete reaction.1. Confirmation: Compare retention times and mass spectra with authentic samples of the starting materials.2. Mitigation: Increase the reaction time or temperature cautiously. Ensure the catalyst (if any) is active.

IV. Experimental Protocols

A. Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.

Materials:

  • Potassium (Z)-2-cyano-2-fluoroethenolate

  • Methylurea hydrochloride

  • Anhydrous methanol

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add potassium (Z)-2-cyano-2-fluoroethenolate (1.0 eq).

  • Add anhydrous methanol to the flask under an inert atmosphere.

  • Add methylurea hydrochloride (1.1 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

B. Analytical Methods

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically effective.[3][4]

  • Detection: UV at 275 nm.[5]

  • Flow Rate: 1.0 mL/min.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum will show characteristic peaks for the methyl group and the proton on the pyrimidine ring.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom. The chemical shift will be characteristic of a fluorine attached to an electron-deficient aromatic ring.[6]

  • ¹³C NMR: Will show distinct signals for the carbonyl carbon, the carbon bearing the fluorine, and the other ring carbons.

V. Visualization of Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis.

Troubleshooting_Workflow Start Reaction Outcome Unsatisfactory Low_Yield Low Yield Start->Low_Yield Impurity Significant Impurities Start->Impurity Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Yes Check_Moisture Ensure Anhydrous Conditions Low_Yield->Check_Moisture Yes Optimize_Temp Optimize Reaction Temperature Low_Yield->Optimize_Temp Yes Analyze_Impurity Identify Impurity (LC-MS, NMR) Impurity->Analyze_Impurity Yes Purify Purify Product Check_Purity->Purify Check_Moisture->Purify Optimize_Temp->Purify Adjust_Conditions Adjust Conditions to Minimize Impurity Analyze_Impurity->Adjust_Conditions Adjust_Conditions->Purify

Sources

optimizing reaction conditions for 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Nucleoside Analog Synthesis.

Below is a comprehensive technical guide for optimizing the reaction conditions to synthesize 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one (also known as 1-methyl-5-fluorocytosine or 1-Me-5-FC ).

This guide addresses the specific challenges of regioselectivity (N1 vs. N3 methylation) and purification inherent to fluorinated pyrimidines.

Part 1: The Core Challenge – Regioselectivity

The primary obstacle in synthesizing 1-Me-5-FC from 5-fluorocytosine (5-FC) is the competition between the N1 (desired) and N3 positions, as well as potential O-alkylation .[1] While N1 is thermodynamically favored in neutral forms, basic conditions often lead to mixtures.[1]

Optimization Strategy: The Silyl-Hilbert-Johnson Method

To guarantee N1 selectivity, we recommend the "One-Pot Silylation-Alkylation" protocol.[1] This method temporarily protects the exocyclic amine and oxygen, while activating the N1 position for alkylation.

Mechanism of Action:

  • Silylation: Hexamethyldisilazane (HMDS) converts 5-FC into a bis-silylated intermediate (soluble in organic solvents).[1]

  • Activation: The silylated pyrimidine reacts with Methyl Iodide (MeI) or Methyl Triflate (MeOTf).[1] The silyl group at N1 is a good leaving group, driving substitution at that specific site.

  • Desilylation: Mild hydrolysis removes the silyl groups, yielding the N1-methylated product.[1]

Part 2: Optimized Experimental Protocols

Protocol A: The Silylation Route (Recommended for High Purity)
  • Starting Material: 5-Fluorocytosine (5-FC)[1][2][3][4][5]

  • Reagents: Hexamethyldisilazane (HMDS), Ammonium Sulfate (cat.), Methyl Iodide (MeI).[1]

  • Solvents: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM).[1]

Step-by-Step Workflow:

  • Activation (Silylation):

    • Suspend 5-FC (1.0 equiv) in HMDS (excess, ~3-4 equiv).

    • Add catalytic Ammonium Sulfate ((NH4)2SO4, 0.1 equiv).[1]

    • Critical Step: Reflux at 120–130°C under Argon until the solution becomes completely clear . This indicates the formation of the bis-silylated intermediate.

    • Troubleshooting: If the solution remains cloudy after 4 hours, add a few drops of Trimethylsilyl Chloride (TMSCl) to catalyze the reaction.

  • Solvent Swap:

    • Evaporate excess HMDS under vacuum (anhydrous conditions are vital).[1]

    • Redissolve the resulting oil in anhydrous MeCN.[1]

  • Alkylation:

    • Add Methyl Iodide (1.2–1.5 equiv).[1]

    • Temperature Control: Stir at room temperature (25°C) for 16–24 hours.

    • Optimization: If conversion is slow, heat to 40–50°C, but avoid refluxing MeI (b.p. 42°C) without a condenser.

  • Hydrolysis & Work-up:

    • Add MeOH (excess) to quench and desilylate.[1] Stir for 30 mins.

    • Evaporate solvent.[1][6][7]

    • Purification: Recrystallize from Water/Ethanol (5-FC derivatives often have poor solubility in pure organics).[1]

Protocol B: The 5-Fluorouracil Conversion Route (Alternative)

Use this if Protocol A yields persist in giving N3 isomers or if you lack silylation equipment.

  • Methylation: React 5-Fluorouracil (5-FU) with MeI/K2CO3 to get 1-methyl-5-fluorouracil .[1] (N1 is significantly more acidic than N3 in uracils, making this selective).[1]

  • Activation: React 1-methyl-5-fluorouracil with POCl3/1,2,4-triazole to form the 4-triazolyl intermediate.

  • Amination: React with aqueous Ammonia (NH4OH) to displace the triazole/chloro group, yielding 1-methyl-5-fluorocytosine .[1]

Part 3: Visualization of Workflows

Figure 1: Synthetic Decision Tree & Troubleshooting

ReactionOptimization Start Start: 5-Fluorocytosine (5-FC) Method Choose Method Start->Method RouteA Route A: Silylation (HMDS) Method->RouteA High Purity Req. RouteB Route B: Base Alkylation (K2CO3) Method->RouteB Quick/Rough Check1 Is Solution Clear? RouteA->Check1 ResultB Mixture (N1 + N3 + O-alkyl) RouteB->ResultB AddCat Add TMSCl Catalyst Check1->AddCat No (Cloudy) Alkylate Alkylate (MeI/MeCN) Check1->Alkylate Yes (Clear) AddCat->Check1 ResultA High N1 Selectivity Alkylate->ResultA Purify Purification: Recrystallize (H2O/EtOH) ResultA->Purify ResultB->Purify Difficult Separation Final Target: 1-Me-5-FC Purify->Final

Caption: Decision matrix for selecting the optimal methylation pathway based on purity requirements.

Part 4: Troubleshooting & FAQs

Q1: My reaction mixture turns dark/black during silylation. Is this normal?

  • Diagnosis: This usually indicates thermal decomposition or oxidation.[1]

  • Fix: Ensure you are using an inert atmosphere (Argon/Nitrogen).[1] Reduce the oil bath temperature to 110°C. 5-FC is generally stable, but impurities in technical grade HMDS can cause charring.

Q2: I am seeing a peak at ~3.5 ppm in NMR, but also one at ~3.3 ppm. Which is which?

  • Analysis: In DMSO-d6:

    • N1-Methyl (Target): Typically appears around 3.3–3.4 ppm .[1]

    • N3-Methyl (Byproduct): Often shifts slightly downfield or appears as a broader peak due to exchangeable protons nearby.[1]

    • Validation: An HMBC (Heteronuclear Multiple Bond Correlation) experiment is required.[1] The N1-methyl protons will show a correlation to C2 (carbonyl) and C6 (double bond), whereas N3-methyl correlates to C2 and C4.[1]

Q3: The product is water-soluble and I can't extract it.

  • Fact: 1-Me-5-FC is a polar zwitterion.[1]

  • Solution: Do not use aqueous extraction (separatory funnel).[1]

    • Use precipitation .[1][7] After hydrolysis, evaporate to dryness.[1][7] Triturate the solid with cold Ethanol.[1] The inorganic salts (Ammonium Iodide) will partially dissolve or remain, but the product can often be recrystallized from hot water or water/ethanol mixtures.

    • Alternative: Use a cation exchange resin (Dowex 50W).[1] Load in water, wash with water, and elute with dilute NH4OH.[1]

Q4: Can I use Dimethyl Sulfate (DMS) instead of Methyl Iodide?

  • Answer: Yes, but DMS is more aggressive and toxic.[1] If using Protocol B (Base method), DMS often leads to higher O-alkylation ratios.[1] For Protocol A (Silylation), MeI or Methyl Triflate is preferred for cleaner leaving group kinetics.[1]

Part 5: Quantitative Data Summary

ParameterProtocol A (Silylation)Protocol B (Base/DMF)
Reagents HMDS, MeI, (NH4)2SO4K2CO3, MeI, DMF
Temperature 120°C (Step 1)

25°C (Step 2)
60–80°C
N1:N3 Selectivity > 95 : 5 ~ 60 : 40
Yield (Typical) 75–85%40–50%
Purification RecrystallizationColumn Chromatography Required

References

  • Medicines for All Institute (VCU). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate.[1] (Detailed background on 5-FC synthesis and stability).

  • Cayman Chemical. 5-Fluorocytosine Product Information & Solubility Data. (Solubility profiles in DMSO/PBS).[1]

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001).[1] Handbook of Nucleoside Synthesis.[1] John Wiley & Sons.[1] (Authoritative text on the Silyl-Hilbert-Johnson reaction mechanism).

  • PubChem. Flucytosine (5-Fluorocytosine) Compound Summary. (Physical properties and toxicity data).[1][3][4][6]

  • BenchChem. Application Notes: Synthesis of 4-amino-5-methyl-2(1H)-pyridinone.[1][7][8][9] (Analogous chemistry for methyl-pyridinones). [1]

Sources

Technical Support Center: Bioanalysis of 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the bioanalysis of 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one. This document is designed for researchers, scientists, and drug development professionals who are engaged in the quantitative analysis of this and structurally similar compounds in biological matrices. While this compound is a specific chemical entity[1][2], the analytical challenges it presents are common to many fluoropyrimidine derivatives, including metabolites of widely used anticancer drugs like capecitabine.[3][4][5][6][7]

This guide provides a structured, in-depth approach to troubleshooting common analytical interferences encountered during method development and validation, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS). Our goal is to equip you with the expertise to anticipate, identify, and resolve these issues, ensuring the generation of reliable and accurate data that meets rigorous regulatory standards such as the ICH M10 guideline.[8][9][10]

Section 1: Frequently Asked Questions (FAQs) about Analytical Interference

Q1: What is analytical interference in the context of LC-MS/MS bioanalysis?

A1: Analytical interference is any phenomenon that alters the true analytical signal of the target analyte, leading to inaccurate quantification.[11] In LC-MS/MS, interferences can be broadly categorized into two main types:

  • Mass Spectrometric Interferences: These occur when other compounds in the sample generate a signal that is indistinguishable from the analyte's signal. This includes isobaric interferences, where compounds have the same nominal mass as the analyte.[12][13][14][15]

  • Matrix Effects: This is the alteration (suppression or enhancement) of the analyte's ionization efficiency due to co-eluting components from the biological matrix (e.g., plasma, urine).[16][17][18][19]

Q2: Why is this compound particularly susceptible to interference?

A2: The structure of this compound is similar to metabolites of fluoropyrimidine drugs like capecitabine and 5-fluorouracil (5-FU).[3][4] During bioanalysis, you may encounter structurally related metabolites that are isobaric (same mass) or isomeric (same chemical formula) with your target analyte.[12][14] These related compounds can co-elute and produce confounding signals in the mass spectrometer, making accurate quantification challenging without proper chromatographic separation.

Q3: What are the initial signs that my assay is suffering from interference?

A3: Key indicators of potential interference issues include:

  • Poor reproducibility of quality control (QC) samples.

  • Inaccurate results for incurred samples (samples from dosed subjects).

  • Non-linear calibration curves.

  • Unexplained variability in the internal standard (IS) signal.[20]

  • Peak shape distortion or the appearance of "shoulder" peaks.

Section 2: Troubleshooting Guide for Isobaric Interference

Isobaric interference is a critical challenge when analyzing metabolites, as they often differ from the parent drug by small, predictable mass changes, leading to the formation of compounds with identical nominal masses.[12][14]

Issue: Inaccurate quantification due to a co-eluting isobaric metabolite.

This can occur when a metabolite has the same precursor and product ion transition as the analyte.[12][14]

Troubleshooting Workflow:

Caption: Workflow for identifying and resolving isobaric interference.

Step-by-Step Protocols:

Protocol 1: Chromatographic Optimization to Resolve Isobars

The primary strategy to combat isobaric interference is to achieve baseline chromatographic separation.[12]

  • Column Chemistry Variation:

    • If you are using a standard C18 column, explore alternative stationary phases. A phenyl-hexyl column can offer different selectivity based on pi-pi interactions. For polar compounds, a HILIC (Hydrophilic Interaction Liquid Chromatography) column may provide better separation.

  • Mobile Phase Modification:

    • pH Adjustment: Altering the pH of the mobile phase can change the ionization state of the analyte and interferents, leading to shifts in retention time.

    • Organic Modifier: Switch between acetonitrile and methanol. Methanol often provides different selectivity compared to acetonitrile.

  • Gradient Optimization:

    • Decrease the ramp of the elution gradient to increase the separation window between closely eluting peaks.

Protocol 2: Selection of Unique MS/MS Transitions

If chromatographic separation is insufficient, finding a unique fragment ion for your analyte is the next step.

  • Full Scan Product Ion Spectra: Infuse a pure standard of your analyte and the suspected interfering metabolite (if available) into the mass spectrometer.

  • Acquire Product Ion Scans: Generate full scan MS/MS spectra for both compounds.

  • Compare Spectra: Carefully compare the fragmentation patterns to identify a product ion that is unique to your analyte or significantly more abundant.

  • Update MRM Method: Build a new multiple reaction monitoring (MRM) method using the unique precursor-product ion transition.

Section 3: Troubleshooting Guide for Matrix Effects

Matrix effects arise when co-eluting compounds from the biological sample enhance or suppress the ionization of the analyte, leading to inaccurate and imprecise results.[16][18]

Issue: Poor assay accuracy and reproducibility due to ion suppression or enhancement.
Troubleshooting Workflow:

Sources

Validation & Comparative

Navigating the Labyrinth of Drug-Target Interactions: A Comparative Guide to Validating the Biological Target of 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher embarking on the journey of drug discovery, identifying the precise biological target of a novel small molecule is a critical milestone. This guide provides a comprehensive framework for validating the molecular target of 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one, a fluorinated pyrimidine analog. While the specific target of this compound is not yet defined in publicly available literature, its structural similarity to known antimetabolites offers a strong foundation for hypothesis-driven investigation. This document will equip researchers, scientists, and drug development professionals with the rationale and detailed methodologies to systematically uncover and confirm its mechanism of action.

As a Senior Application Scientist, the imperative is not merely to present protocols, but to instill a deep understanding of the "why" behind each experimental choice. The following sections are designed to be a self-validating system, where each step logically builds upon the last, ensuring scientific rigor and trustworthy outcomes.

The Prime Suspects: Putative Biological Targets of a Fluoropyrimidine Analog

The chemical architecture of this compound strongly suggests its involvement in nucleotide metabolism, a hallmark of the fluoropyrimidine class of compounds. The principal mechanism of action for well-studied fluoropyrimidines like 5-fluorouracil (5-FU) is the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[1][2][3] The disruption of this pathway leads to "thymineless death" in rapidly proliferating cells, a cornerstone of their anticancer activity.[3][4]

Therefore, the primary hypothesized targets for this compound include:

  • Thymidylate Synthase (TS): Direct inhibition of this enzyme is the most probable mechanism of action.

  • DNA and RNA Polymerases: Following intracellular conversion to fraudulent nucleotides, the compound may be incorporated into DNA and RNA, leading to chain termination or dysfunctional macromolecules.[2][4][5]

  • Other Enzymes in Nucleotide Synthesis Pathways: The compound could potentially interact with other enzymes involved in pyrimidine or purine metabolism.

The following diagram illustrates the canonical fluoropyrimidine mechanism of action, providing a conceptual starting point for our investigation.

Fluoropyrimidine_MoA This compound This compound Intracellular Activation Intracellular Activation This compound->Intracellular Activation Metabolic Conversion Active Metabolites Active Metabolites Intracellular Activation->Active Metabolites Thymidylate Synthase (TS) Thymidylate Synthase (TS) Active Metabolites->Thymidylate Synthase (TS) Inhibition Incorporation into DNA/RNA Incorporation into DNA/RNA Active Metabolites->Incorporation into DNA/RNA dTMP dTMP Thymidylate Synthase (TS)->dTMP Conversion DNA Synthesis & Repair DNA Synthesis & Repair Thymidylate Synthase (TS)->DNA Synthesis & Repair Inhibition leads to... dUMP dUMP dUMP->Thymidylate Synthase (TS) Substrate dTMP->DNA Synthesis & Repair Cell Cycle Arrest & Apoptosis Cell Cycle Arrest & Apoptosis DNA Synthesis & Repair->Cell Cycle Arrest & Apoptosis Dysfunctional DNA/RNA Dysfunctional DNA/RNA Incorporation into DNA/RNA->Dysfunctional DNA/RNA Dysfunctional DNA/RNA->Cell Cycle Arrest & Apoptosis

Caption: Hypothesized mechanism of action for a fluoropyrimidine analog.

A Comparative Arsenal for Target Deconvolution

To move from hypothesis to confirmation, a multi-pronged experimental approach is essential. No single technique is foolproof; therefore, converging evidence from orthogonal methods provides the highest degree of confidence. This guide will compare three state-of-the-art, label-free techniques for target identification and validation: Affinity Chromatography coupled with Mass Spectrometry (AC-MS), Drug Affinity Responsive Target Stability (DARTS), and Cellular Thermal Shift Assay (CETSA).

FeatureAffinity Chromatography-Mass Spectrometry (AC-MS)Drug Affinity Responsive Target Stability (DARTS)Cellular Thermal Shift Assay (CETSA)
Principle Immobilized small molecule captures binding proteins from a cell lysate.Small molecule binding protects the target protein from proteolysis.[6][7][8]Ligand binding alters the thermal stability of the target protein in intact cells or lysates.[9][10][11]
Requirement for Compound Modification Yes, requires chemical modification for immobilization.No, uses the unmodified, native compound.[8][12]No, uses the unmodified, native compound.[11]
Biological Context In vitro (cell lysates).In vitro (cell lysates or purified proteins).[6]In situ (intact cells) or in vitro (lysates).[9][11]
Primary Readout Identification and quantification of bound proteins by mass spectrometry.[13]Differential protein band intensity on SDS-PAGE or by mass spectrometry.[6]Changes in protein melting curves detected by Western blot or mass spectrometry.[11]
Strengths High throughput potential, can identify a broad range of interactors.[13][14]Simple, rapid, and does not require compound modification.[8]Measures target engagement in a physiological context (intact cells), label-free.[10][11]
Limitations Potential for false positives from non-specific binding to the matrix or linker.May not be suitable for all protein-ligand interactions; requires careful optimization of protease digestion.Not all proteins exhibit a clear thermal shift upon ligand binding.

Experimental Workflows and Protocols

The following sections provide detailed, step-by-step methodologies for each of the compared techniques. The causality behind each experimental choice is explained to empower the researcher to adapt and troubleshoot as needed.

Affinity Chromatography-Mass Spectrometry (AC-MS) Workflow

This technique serves as an excellent initial screen to identify a broad range of potential binding partners. The core principle involves "fishing" for target proteins from a complex cellular lysate using the small molecule as bait.[15]

AC_MS_Workflow cluster_prep Preparation cluster_binding Binding & Washing cluster_analysis Analysis Compound_Immobilization Immobilize 4-amino-5-fluoro-1-methyl- pyrimidin-2(1H)-one on beads Incubation Incubate beads with lysate Compound_Immobilization->Incubation Cell_Lysis Prepare Cell Lysate Cell_Lysis->Incubation Washing Wash beads to remove non-specific binders Incubation->Washing Elution Elute bound proteins Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE MS_Analysis LC-MS/MS Analysis SDS_PAGE->MS_Analysis Data_Analysis Identify and quantify proteins MS_Analysis->Data_Analysis

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Detailed Protocol:

  • Compound Immobilization:

    • Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to activated beads (e.g., NHS-activated sepharose). Rationale: The linker should be attached to a position on the molecule that does not interfere with its putative binding site.

    • Couple the derivatized compound to the beads according to the manufacturer's protocol.

    • Prepare control beads with the linker alone to identify non-specific binders to the linker and matrix.

  • Cell Lysate Preparation:

    • Culture cells of interest (e.g., a cancer cell line sensitive to fluoropyrimidines) to ~80% confluency.

    • Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors. Rationale: Maintaining protein integrity is crucial for preserving binding interactions.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pulldown:

    • Incubate the clarified lysate with the compound-immobilized beads and control beads for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively with lysis buffer to remove unbound proteins.

  • Elution and Analysis:

    • Elute the bound proteins using a competitive elution with an excess of the free, unmodified compound, or by changing the pH or ionic strength of the buffer.

    • Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).

    • Excise unique bands present in the compound pulldown but not the control lanes for in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins using a protein database search algorithm (e.g., Mascot or Sequest).

Drug Affinity Responsive Target Stability (DARTS)

DARTS is a powerful, label-free method that leverages the principle that small molecule binding can stabilize a protein and make it more resistant to proteolytic degradation.[7][8][12]

DARTS_Workflow Cell_Lysate Prepare Cell Lysate Compound_Treatment Treat lysate with 4-amino-5-fluoro-1-methyl- pyrimidin-2(1H)-one or vehicle Cell_Lysate->Compound_Treatment Protease_Digestion Limited proteolysis (e.g., with thermolysin or pronase) Compound_Treatment->Protease_Digestion Reaction_Quench Stop digestion Protease_Digestion->Reaction_Quench SDS_PAGE SDS-PAGE Reaction_Quench->SDS_PAGE Western_Blot Western Blot for candidate protein or Mass Spectrometry for unbiased discovery SDS_PAGE->Western_Blot Analysis Compare band intensities Western_Blot->Analysis

Caption: Workflow for Drug Affinity Responsive Target Stability (DARTS).

Detailed Protocol:

  • Cell Lysate Preparation:

    • Prepare a native cell lysate as described in the AC-MS protocol.

  • Compound Treatment:

    • Aliquot the lysate into multiple tubes.

    • Treat the aliquots with a range of concentrations of this compound or a vehicle control (e.g., DMSO). Incubate for 1 hour at room temperature. Rationale: A dose-response is crucial for demonstrating specific interaction.

  • Limited Proteolysis:

    • Add a protease (e.g., thermolysin or pronase) to each tube and incubate for a short, optimized time (e.g., 10-30 minutes) at room temperature. Rationale: The goal is limited digestion, not complete degradation. The optimal protease and digestion time must be determined empirically.

    • Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer, and boiling the samples.

  • Analysis:

    • For candidate validation: Separate the digested proteins by SDS-PAGE and perform a Western blot using an antibody against the hypothesized target (e.g., Thymidylate Synthase). A stronger band in the compound-treated lanes compared to the vehicle control indicates protection from proteolysis.

    • For unbiased target discovery: Run the samples on a large format SDS-PAGE gel and stain with a sensitive protein stain. Excise bands that show increased intensity in a dose-dependent manner with compound treatment. Identify the proteins by LC-MS/MS as described previously.

Cellular Thermal Shift Assay (CETSA)

CETSA is a groundbreaking technique that allows for the assessment of target engagement in the most physiologically relevant context: intact cells.[9][10][11][16] The principle is that ligand binding alters the thermal stability of a protein.[11]

CETSA_Workflow Cell_Culture Culture and treat intact cells with compound or vehicle Heat_Shock Heat cells at a range of temperatures Cell_Culture->Heat_Shock Cell_Lysis Lyse cells and separate soluble fraction Heat_Shock->Cell_Lysis Protein_Quantification Quantify soluble protein (e.g., by Western Blot or MS) Cell_Lysis->Protein_Quantification Melt_Curve Plot melt curves and determine thermal shift Protein_Quantification->Melt_Curve

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Detailed Protocol:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat the cells with this compound or vehicle control for a predetermined time.

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature. Rationale: This creates a temperature gradient to determine the melting point of the target protein.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation.

  • Analysis:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein remaining in the soluble fraction at each temperature by Western blotting or by mass spectrometry for a proteome-wide analysis (Thermal Proteome Profiling).

    • Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement and stabilization.

Conclusion: A Path to Unwavering Target Validation

The journey to validate the biological target of this compound is a systematic process of hypothesis generation, experimental testing, and data integration. By leveraging the known pharmacology of the fluoropyrimidine class, researchers can formulate a strong initial hypothesis. The subsequent application of orthogonal, state-of-the-art techniques such as AC-MS, DARTS, and CETSA provides a robust framework for unequivocally identifying and validating the true molecular target. This guide, by not only providing protocols but also the underlying scientific rationale, empowers researchers to navigate the complexities of target deconvolution with confidence and scientific integrity. The convergence of evidence from these distinct yet complementary approaches will ultimately illuminate the precise mechanism of action, a critical step in the development of novel therapeutics.

References

  • Wikipedia. (2023, December 1). Cellular thermal shift assay. Retrieved from [Link]

  • Piazza, I., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 18(4), 837-848. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). CETSA Target Engagement directly in cells. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • ACS Publications. (2023, March 27). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • Saxena, C., et al. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(7), 701-714. Retrieved from [Link]

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Current Protocols in Chemical Biology, 3(4), 163-174. Retrieved from [Link]

  • eScholarship, University of California. (n.d.). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Retrieved from [Link]

  • PubMed. (1984). [Mode of action of fluoropyrimidines, in relation to their clinical application]. Retrieved from [Link]

  • Whirl-Carrillo, M., et al. (2012). PharmGKB summary: fluoropyrimidine pathways. Pharmacogenetics and genomics, 22(8), 642-647. Retrieved from [Link]

  • ClinPGx. (n.d.). Fluoropyrimidine Pathway, Pharmacodynamics. Retrieved from [Link]

  • Longley, D. B., et al. (2003). 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. Nature Reviews Cancer, 3(5), 330-338. Retrieved from [Link]

  • Horizon Discovery. (n.d.). Drug Target Identification & Validation. Retrieved from [Link]

  • World Preclinical Congress. (n.d.). Chemical Proteomics for Target Validation. Retrieved from [Link]

  • Virscidian. (n.d.). What Is Affinity Selection-Mass Spectrometry?. Retrieved from [Link]

  • PubMed. (2009, June 9). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Retrieved from [Link]

  • Selvita. (n.d.). Target Discovery and Validation. Retrieved from [Link]

  • AntBio. (2026, January 7). Post-Identification Target Validation: Critical Steps in Small-Molecul. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution | Request PDF. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Drug Affinity Responsive Target Stability (Darts). Retrieved from [Link]

  • Creative Biolabs. (n.d.). Affinity Chromatography. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, December 10). Contemporary Techniques for Target Deconvolution and Mode of Action Elucidation | Phenotypic Drug Discovery. Retrieved from [Link]

  • PubMed Central. (n.d.). Stability-based approaches in chemoproteomics. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Chemoproteomics. Retrieved from [Link]

  • MDPI. (2021, October 27). Molecular Mechanisms of 5-Fluorocytosine Resistance in Yeasts and Filamentous Fungi. Retrieved from [Link]

  • Selvita. (n.d.). Target Deconvolution and Mechanism of Action. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Prodrug-5-Fluorocytosine Synthesis Service. Retrieved from [Link]

  • Wikipedia. (2023, December 16). Flucytosine. Retrieved from [Link]

  • ResearchGate. (n.d.). Design of novel target hybrids of 5-flucytosine and fluconazole. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N1-Methylated Fluoropyrimidines

4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one, the N1-methylated analog of the well-known antifungal agent 5-fluorocytosine, represents a class of molecules of high interest in drug discovery. The strategic placement of a fluorine atom at the C5 position can significantly enhance metabolic stability and binding affinity to biological targets. Furthermore, N1-methylation can modulate solubility, cell permeability, and the hydrogen bonding profile of the pyrimidine core, offering a valuable tool for fine-tuning pharmacokinetic and pharmacodynamic properties. The efficient and selective synthesis of this specific isomer is therefore a critical challenge for medicinal chemists. This guide will compare two logical and experimentally grounded synthetic pathways:

  • Route 1: Post-Cyclization N1-Methylation of 5-Fluorocytosine. This convergent approach focuses on the initial synthesis of the core pyrimidine ring, followed by the selective introduction of the methyl group at the N1 position.

  • Route 2: De Novo Ring Synthesis with a Methylated Precursor. This linear approach introduces the N1-methyl group at an early stage by utilizing N-methylurea as a key building block for the pyrimidine ring construction.

Route 1: Post-Cyclization N1-Methylation of 5-Fluorocytosine

This synthetic strategy leverages the readily available starting material, 5-fluorocytosine. The primary challenge in this route lies in achieving regioselective methylation at the N1 position over the N3 position and the exocyclic amino group.

Workflow Overview

Route 1 A Fluoroacetic Acid Derivative C 5-Fluorocytosine A->C B Urea B->C D Protection (Optional) C->D Protection E N1-Methylation C->E Direct Methylation D->E Methylating Agent F Deprotection (If applicable) E->F Deprotection G 4-amino-5-fluoro- 1-methylpyrimidin-2(1H)-one E->G F->G

Caption: Synthetic workflow for Route 1.

Experimental Protocols

Step 1: Synthesis of 5-Fluorocytosine

Multiple established methods exist for the synthesis of 5-fluorocytosine. A common and efficient laboratory-scale method involves the cyclization of a fluoroacetic acid derivative with urea.

  • Protocol:

    • To a solution of sodium methoxide in methanol, add ethyl fluoroacetate and ethyl formate.

    • Stir the mixture at room temperature to form the sodium salt of ethyl 2-fluoro-3-oxopropanoate.

    • Add urea to the reaction mixture and heat under reflux.

    • Acidify the reaction mixture to precipitate 5-fluorouracil.

    • Convert 5-fluorouracil to 5-fluorocytosine via a two-step process involving chlorination at the 4-position followed by amination. A more direct approach from a β-fluoroenolate salt and guanidine has also been reported, offering a potentially more streamlined synthesis.[1][2][3][4]

Step 2: Selective N1-Methylation

Direct methylation of 5-fluorocytosine with reagents like methyl iodide often leads to a mixture of N1, N3, and exocyclic amino methylated products due to the multiple nucleophilic sites. To achieve selectivity, a protection-deprotection strategy is often employed.

  • Protocol (with protection):

    • Protect the exocyclic amino group of 5-fluorocytosine with a suitable protecting group, for example, a benzoyl group.

    • Protect the N3 position. Silylation with a bulky silyl chloride is a common strategy for directing alkylation to the N1 position in uracil derivatives.[5]

    • Treat the protected 5-fluorocytosine with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., DMF).

    • Following N1-methylation, remove the protecting groups under appropriate conditions (e.g., acid or base hydrolysis for the benzoyl group and fluoride-mediated cleavage for the silyl group) to yield the desired product.

Causality and Experimental Choices

The choice of protecting groups is critical for the success of this route. The exocyclic amino group is generally more nucleophilic than the ring nitrogens, necessitating its protection first. The subsequent protection of the N3 position sterically hinders this position, directing the methylating agent to the desired N1 position. The use of a polar aprotic solvent like DMF facilitates the SN2 reaction by solvating the cation of the base and leaving the anionic nucleophile more reactive.

Route 2: De Novo Ring Synthesis with a Methylated Precursor

This approach constructs the pyrimidine ring with the N1-methyl group already in place, thereby avoiding the regioselectivity issues associated with post-cyclization methylation.

Workflow Overview

Route 2 A Fluoroacetic Acid Derivative C 1-Methyl-5-fluorouracil A->C B N-Methylurea B->C D Thionation C->D Lawesson's Reagent E 4-Thio-1-methyl-5-fluorouracil D->E F Amination E->F Ammonia G 4-amino-5-fluoro- 1-methylpyrimidin-2(1H)-one F->G

Caption: Synthetic workflow for Route 2.

Experimental Protocols

Step 1: Synthesis of 1-Methyl-5-fluorouracil

  • Protocol:

    • Condense a suitable three-carbon building block with a fluorine substituent at the 2-position (e.g., ethyl 2-fluoroacetoacetate) with N-methylurea in the presence of a base such as sodium ethoxide in ethanol.

    • Heat the reaction mixture under reflux to drive the cyclization and dehydration to form 1-methyl-5-fluorouracil.

Step 2: Conversion of the 4-Oxo Group to a 4-Amino Group

Direct amination of the 4-oxo group is challenging. A common strategy is to first convert the ketone to a more reactive leaving group, such as a thioether or a chloro group.

  • Protocol (via a 4-Thio intermediate):

    • Treat 1-methyl-5-fluorouracil with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, in a high-boiling solvent like pyridine or dioxane to yield 4-thio-1-methyl-5-fluorouracil.

    • The resulting 4-thio derivative can then be reacted with ammonia in a suitable solvent (e.g., ethanol in a sealed tube or autoclave) to displace the thio group and form the desired this compound.

Causality and Experimental Choices

The de novo synthesis with N-methylurea elegantly bypasses the N1/N3 regioselectivity problem. The conversion of the 4-oxo to a 4-thio group is a key step as the thione is a much better leaving group for nucleophilic aromatic substitution by ammonia compared to the corresponding hydroxyl group of the uracil tautomer. The use of a sealed tube or autoclave is necessary for the amination step due to the volatility of ammonia and the need for elevated temperatures to drive the reaction to completion.

Performance Comparison

FeatureRoute 1: Post-Cyclization MethylationRoute 2: De Novo Synthesis
Starting Materials Readily available 5-fluorocytosine or its precursors.N-methylurea and a fluorinated three-carbon building block.
Number of Steps Potentially longer due to protection/deprotection steps.Can be more concise if the 4-oxo to 4-amino conversion is efficient.
Regioselectivity A significant challenge requiring careful use of protecting groups.Inherently N1-selective due to the use of N-methylurea.
Overall Yield Can be lower due to the multiple protection and deprotection steps.Potentially higher if the thionation and amination steps are high-yielding.
Scalability The use of protecting groups can be cumbersome and costly on a large scale.Generally more amenable to large-scale synthesis.
Key Challenges Achieving high N1-selectivity in the methylation step.The efficiency and conditions of the 4-oxo to 4-amino conversion.

Conclusion and Future Perspectives

Both Route 1 and Route 2 present viable pathways for the synthesis of this compound.

  • Route 1 is a logical choice for small-scale synthesis, especially when 5-fluorocytosine is readily available. However, the need for a multi-step protection and deprotection sequence to ensure N1-regioselectivity can limit its overall efficiency and scalability.

  • Route 2 offers a more elegant and potentially more scalable solution by avoiding the issue of regioselectivity altogether. The success of this route hinges on the efficient conversion of the 4-oxo group of 1-methyl-5-fluorouracil to the desired amino functionality.

Future research in this area could focus on the development of novel, highly regioselective N1-methylation catalysts or reagents that would obviate the need for protecting groups in Route 1. For Route 2, optimizing the conditions for the conversion of the 4-oxo or a 4-chloro intermediate to the 4-amino product could further enhance its attractiveness for large-scale production. The choice between these routes will ultimately depend on the specific requirements of the research or development program, including scale, cost considerations, and available expertise.

References

  • Song, Z., & Zhang, Q. (2011). Design, synthesis, and incorporation of fluorous 5-methylcytosines into oligonucleotides. The Journal of organic chemistry, 76(24), 10263–10268. [Link]

  • PubMed. Synthesis and biological activity of the new 5-fluorocytosine derivatives, 5'-deoxy-N-alkyloxycarbonyl-5-fluorocytosine-5'-carboxylic acid. [Link]

  • Frontiers in Chemistry. N-alkynyl derivatives of 5-fluorouracil: susceptibility to palladium-mediated dealkylation and toxigenicity in cancer cell culture. [Link]

  • Der Pharma Chemica. Synthesis and Antitumor Evaluation of Some 5-fluorouracil Derivatives. [Link]

  • Medicines for All institute (M4ALL) - Virginia Commonwealth University. Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. [Link]

  • He, L., et al. (2012). Synthesis and bioevaluation of 5-fluorouracil derivatives. Molecules (Basel, Switzerland), 17(1), 148–158. [Link]

  • Google Patents.
  • Lucas, T., Dietz, J. P., & Opatz, T. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein journal of organic chemistry, 16, 445–450. [Link]

  • ResearchGate. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. [Link]

  • Google Patents.
  • MDPI. N-4 Alkyl Cytosine Derivatives Synthesis: A New Approach. [Link]

  • PubMed. Design, synthesis, and characterization of new 5-fluorocytosine salts. [Link]

Sources

Safety Operating Guide

Navigating the Unseen Threat: A Comprehensive Guide to the Safe Disposal of 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

As a trusted partner in pioneering research, we recognize that cutting-edge discovery and unwavering commitment to safety are two sides of the same coin. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one, a compound of increasing interest in pharmaceutical development. In the absence of a specific Safety Data Sheet (SDS) for this molecule, we have adopted a conservative approach, synthesizing data from structurally related fluorinated pyrimidines and official environmental guidelines to ensure the highest standards of laboratory safety.

Hazard Identification and Risk Assessment: A Proactive Stance

Given its structural similarity to compounds like 5-Fluorouracil, a known chemotherapeutic agent, this compound should be handled as a potentially hazardous substance. The presence of a fluorine atom and a nitrogen-containing heterocyclic ring suggests potential for toxicity and environmental persistence. All personnel handling this compound must operate under the assumption that it may be an irritant to the skin, eyes, and respiratory tract.

Core Principle: Treat this compound with the same precautions as you would other hazardous halogenated organic compounds.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling this compound. The following table outlines the minimum required PPE:

Equipment Specifications Rationale
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact and potential absorption.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or airborne particles.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.To avoid inhalation of any dust or aerosols.[1]

Spill Management: A Calm and Calculated Response

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in the table above.

  • Containment: For solid spills, gently cover the material with an absorbent material to prevent it from becoming airborne. For liquid spills, use an appropriate absorbent pad or spill pillow.

  • Cleanup: Carefully sweep or wipe up the contained material. Place all contaminated materials into a clearly labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area with soap and water, followed by a suitable laboratory disinfectant.

  • Waste Disposal: Dispose of all cleanup materials as hazardous waste.

Waste Disposal: A Step-by-Step Protocol

Proper disposal is paramount to ensure regulatory compliance and environmental protection. All waste contaminated with this compound must be treated as hazardous chemical waste.

Experimental Protocol for Waste Segregation and Disposal:

  • Waste Collection:

    • Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and bench paper, in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Collect all liquid waste containing the compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling:

    • All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the approximate concentration and quantity of the waste.

  • Storage:

    • Store waste containers in a designated satellite accumulation area.

    • Ensure containers are tightly sealed to prevent leaks or spills.

  • Disposal Request:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[2]

The following diagram illustrates the decision-making process for the disposal of waste contaminated with this compound.

G cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal Final Disposal start Waste Contaminated with This compound is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? start->is_liquid solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_liquid->liquid_waste Yes contact_ehs Contact EHS for Pickup and Professional Disposal solid_waste->contact_ehs liquid_waste->contact_ehs

Caption: Waste Disposal Workflow for this compound.

Regulatory Context and Environmental Considerations

As a fluorinated organic compound, this compound falls under a class of chemicals that are receiving increased regulatory scrutiny due to their potential for environmental persistence. The U.S. Environmental Protection Agency (EPA) provides guidance on the disposal of per- and polyfluoroalkyl substances (PFAS), which highlights the importance of preventing their release into the environment. While not specifically classified as a PFAS, the principles of responsible disposal for halogenated organic compounds should be applied. This includes avoiding landfilling or wastewater discharge and opting for high-temperature incineration by a licensed hazardous waste disposal facility.

The following diagram outlines the logical relationship between the chemical properties and the recommended disposal pathway.

G cluster_properties Chemical Properties cluster_implications Safety & Environmental Implications cluster_disposal_pathway Recommended Disposal Pathway compound This compound halogenated Fluorinated (Halogenated) Organic Compound compound->halogenated heterocyclic Nitrogen-Containing Heterocycle compound->heterocyclic potential_toxicity Potential for Toxicity and Bioaccumulation halogenated->potential_toxicity environmental_persistence Potential for Environmental Persistence halogenated->environmental_persistence heterocyclic->potential_toxicity hazardous_waste Treat as Hazardous Waste potential_toxicity->hazardous_waste environmental_persistence->hazardous_waste incineration High-Temperature Incineration by Licensed Facility hazardous_waste->incineration

Caption: Rationale for Disposal of this compound.

By adhering to these rigorous safety and disposal protocols, you are not only ensuring the well-being of your laboratory personnel but also demonstrating a profound commitment to environmental stewardship. Our dedication to providing comprehensive support extends beyond the product itself, empowering your research with the confidence that comes from a culture of safety.

References

  • U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Per- and Polyfluoroalkyl Substances and Materials Containing Per- and Polyfluoroalkyl Substances. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.